molecular formula C8H5NO3S B6281664 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid CAS No. 1443295-16-6

3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid

Cat. No.: B6281664
CAS No.: 1443295-16-6
M. Wt: 195.2
InChI Key:
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Description

3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid is an organic compound belonging to the class of benzenoids It is characterized by a benzothiazole ring system, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.

    Benzothiazole: A simpler compound with a similar ring structure but lacking the carboxylic acid group.

    Thiazole: A related heterocyclic compound with a single thiazole ring.

Uniqueness

3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid is unique due to the presence of both the benzothiazole ring and the carboxylic acid group. This combination imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

CAS No.

1443295-16-6

Molecular Formula

C8H5NO3S

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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